(2S,5R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid
Description
(2S,5R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid is a chiral, Fmoc (9-fluorenylmethyloxycarbonyl)-protected pyrrolidine derivative. Its structure features:
- Stereochemistry: The (2S,5R) configuration at the pyrrolidine ring positions 2 and 5, which influences conformational stability and biological interactions.
- Functional Groups: Fmoc group: A photolabile protecting group commonly used in peptide synthesis . Carboxylic acid: Provides reactivity for conjugation or salt formation.
- Molecular Weight: ~413.47 g/mol (based on analogous compounds) .
- Applications: Used in peptide chemistry, asymmetric catalysis, and as a building block for bioactive molecules.
Properties
IUPAC Name |
(2S,5R)-1-(9H-fluoren-9-ylmethoxycarbonyl)-5-phenylpyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H23NO4/c28-25(29)24-15-14-23(17-8-2-1-3-9-17)27(24)26(30)31-16-22-20-12-6-4-10-18(20)19-11-5-7-13-21(19)22/h1-13,22-24H,14-16H2,(H,28,29)/t23-,24+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEEBFSSXASHKSF-RPWUZVMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N([C@H]1C2=CC=CC=C2)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
413.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound (2S,5R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid is a member of the pyrrolidine derivative family, notable for its potential biological activities, including anticancer and antimicrobial properties. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, drawing from diverse scientific literature.
Chemical Structure and Synthesis
The molecular formula of the compound is , with a molecular weight of 365.43 g/mol. The structure features a pyrrolidine ring substituted with a phenyl group and a fluorenylmethoxycarbonyl (Fmoc) moiety, which is critical for its biological activity.
Synthetic Route
The synthesis typically involves several steps:
- Fmoc Protection : Protect the amine group to prevent unwanted reactions during subsequent steps.
- Pyrrolidine Formation : Cyclization to form the pyrrolidine ring using suitable catalysts.
- Phenyl Substitution : Introduction of the phenyl group via nucleophilic substitution.
- Deprotection and Purification : Remove the Fmoc group and purify the product through techniques like column chromatography.
Anticancer Properties
Recent studies have highlighted the anticancer potential of various pyrrolidine derivatives, including this compound. In vitro assays have shown that it exhibits significant cytotoxicity against human cancer cell lines, particularly A549 (lung adenocarcinoma) cells.
- Case Study : In one study, compounds similar to this compound were tested at a concentration of 100 µM for 24 hours. The results indicated a dose-dependent decrease in cell viability compared to controls like cisplatin, suggesting its potential as an anticancer agent .
| Compound | Cell Line | IC50 (µM) | Comparison to Control |
|---|---|---|---|
| (2S,5R)-1 | A549 | 66 | More potent than control |
| Cisplatin | A549 | 50 | Standard chemotherapeutic |
Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promise in antimicrobial applications. Preliminary screenings against multidrug-resistant pathogens indicated that certain derivatives possess significant antibacterial activity.
- Case Study : A series of pyrrolidine derivatives were evaluated against strains such as Klebsiella pneumoniae and Staphylococcus aureus. The results demonstrated that these compounds exhibited varying degrees of effectiveness against these pathogens, highlighting their potential as therapeutic agents in treating infections caused by resistant strains .
| Pathogen | MIC (µg/mL) | Activity Level |
|---|---|---|
| Klebsiella pneumoniae | <64 | High |
| Staphylococcus aureus | <32 | Moderate |
The mechanism by which this compound exerts its biological effects involves interactions with specific molecular targets:
- Enzyme Inhibition : The Fmoc group allows selective binding to active sites on enzymes, potentially inhibiting their activity.
- Receptor Interaction : The structure may facilitate interactions with cell surface receptors involved in signaling pathways related to proliferation and apoptosis.
Scientific Research Applications
Peptide Synthesis
Role as a Protecting Group
This compound is extensively used in peptide synthesis as a protecting group for amino acids. The Fmoc (Fluorenylmethyloxycarbonyl) group allows for selective modification of amino acids without altering the overall peptide structure, which is crucial for pharmaceutical development. This selective protection facilitates the synthesis of complex peptides by preventing unwanted reactions during subsequent steps of the synthesis process .
Drug Development
Design of Novel Drug Candidates
The unique structural features of (2S,5R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid make it an important molecule in drug design, particularly in neuropharmacology. Its ability to influence receptor interactions positions it as a candidate for developing therapeutics targeting neurological disorders .
Chiral Catalysis
Asymmetric Synthesis
The compound plays a significant role in asymmetric synthesis, enabling researchers to create chiral molecules essential for producing biologically active compounds. Its chiral centers are utilized to facilitate reactions that yield specific enantiomers, which are often crucial for the efficacy and safety of pharmaceutical agents .
Material Science
Incorporation into Polymers
In material science, this compound can be incorporated into polymer matrices to enhance their properties. This includes improving flexibility and thermal stability, which are beneficial for creating advanced materials used in various industrial applications .
Biochemical Research
Studying Enzyme Interactions
Researchers utilize this compound to study enzyme interactions and metabolic pathways. By understanding these interactions, scientists can gain insights into complex biological processes and disease mechanisms, aiding in the development of targeted therapies .
Summary Table of Applications
| Application Area | Description |
|---|---|
| Peptide Synthesis | Used as a protecting group for selective amino acid modification in peptide synthesis. |
| Drug Development | Valuable in designing novel drug candidates, particularly for neurological applications. |
| Chiral Catalysis | Facilitates asymmetric synthesis for producing essential chiral molecules. |
| Material Science | Enhances properties of polymers such as flexibility and thermal stability. |
| Biochemical Research | Aids in studying enzyme interactions and metabolic pathways to understand biological processes. |
Comparison with Similar Compounds
(2R,5S)-1-Fmoc-5-phenylpyrrolidine-2-carboxylic Acid (CAS 269078-69-5)
- Key Differences : Diastereomer with inverted configurations at positions 2 (R vs. S) and 5 (S vs. R).
- Impact : Alters hydrogen-bonding patterns and solubility. For example, the (2R,5S) variant may exhibit lower aqueous solubility due to altered crystal packing .
Substituent Variations
(2S,5S)-1-Fmoc-5-(3-bromophenyl)pyrrolidine-2-carboxylic Acid (CAS 2580096-21-3)
- Key Differences : Substitution of phenyl with 3-bromophenyl .
- Impact: Increased molecular weight (~492.38 g/mol) and electronegativity.
(S)-1-Fmoc-5-oxopyrrolidine-2-carboxylic Acid (CAS 106982-77-8)
- Key Differences : Replaces the phenyl group with a 5-oxo (ketone) moiety.
- Impact :
Positional Isomers
(2S,4S)-1-Fmoc-4-phenylpyrrolidine-2-carboxylic Acid (CAS 69078-71-9)
- Key Differences : Phenyl group at position 4 instead of 4.
Protecting Group Variants
(2S,5S)-1-Boc-5-phenylpyrrolidine-2-carboxylic Acid
- Key Differences : Uses Boc (tert-butoxycarbonyl) instead of Fmoc.
- Impact :
Structural Analogues with Different Ring Systems
2-((1-Fmoc-3-methylazetidin-3-yl)oxy)acetic Acid (CAS 1592739-14-4)
- Key Differences : Replaces pyrrolidine with azetidine (4-membered ring).
- Impact :
Comparative Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Weight (g/mol) | Key Substituent/Feature | Solubility (Polar vs. Nonpolar) |
|---|---|---|---|---|
| (2S,5R)-1-Fmoc-5-phenylpyrrolidine-2-carboxylic acid | 269078-69-5* | ~413.47 | (2S,5R)-pyrrolidine, phenyl | Moderate (hydrophobic bias) |
| (2R,5S)-1-Fmoc-5-phenylpyrrolidine-2-carboxylic acid | 269078-69-5 | 413.47 | (2R,5S)-pyrrolidine, phenyl | Lower (crystalline tendency) |
| (2S,5S)-1-Fmoc-5-(3-bromophenyl)pyrrolidine-2-carboxylic acid | 2580096-21-3 | ~492.38 | 3-bromophenyl | Low (high steric bulk) |
| (S)-1-Fmoc-5-oxopyrrolidine-2-carboxylic acid | 106982-77-8 | 351.35 | 5-oxo | High (polar ketone) |
*Note: CAS 269078-69-5 is cited for the (2R,5S) diastereomer in and , but the (2S,5R) variant likely shares similar properties.
Table 2: Functional and Application Differences
| Compound | Key Advantages | Limitations | Primary Applications |
|---|---|---|---|
| (2S,5R)-1-Fmoc-5-phenylpyrrolidine-2-carboxylic acid | Optimal stereochemistry for chiral catalysis | Moderate solubility | Asymmetric synthesis, peptide design |
| (2S,5S)-1-Fmoc-5-(3-bromophenyl)pyrrolidine-2-carboxylic acid | Enhanced halogen bonding for target engagement | Poor solubility, high molecular weight | Enzyme inhibition studies |
| (S)-1-Fmoc-5-oxopyrrolidine-2-carboxylic acid | High polarity for aqueous-phase reactions | Low membrane permeability | Water-soluble conjugate synthesis |
| (2S,4S)-1-Fmoc-4-phenylpyrrolidine-2-carboxylic acid | Reduced steric hindrance | Limited conformational rigidity | Flexible scaffold design |
Preparation Methods
Pyrrolidine Ring Formation
The pyrrolidine core is synthesized via a cyclization reaction, often employing aziridine or γ-lactam intermediates. A common approach involves the intramolecular cyclization of δ-amino alkenes using transition-metal catalysts. For example, palladium-catalyzed cyclizations yield enantiomerically enriched pyrrolidines, though specific conditions for this compound remain proprietary.
| Step | Reagents/Conditions | Yield (%) | Stereochemical Outcome |
|---|---|---|---|
| Cyclization | Pd(OAc)₂, ligand, 80°C, 12h | 65–75 | (2S,5R) configuration |
| Workup | Aqueous NaHCO₃, extraction | - | Retention of stereochemistry |
Phenyl Group Introduction
The phenyl substituent is introduced at the 5-position through a Friedel-Crafts alkylation or Suzuki-Miyaura coupling. The latter is preferred for stereochemical fidelity, utilizing a boronic acid derivative and palladium catalyst.
| Method | Reagents | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄, K₂CO₃, DME | 90 | 24 | 70–80 |
| Friedel-Crafts | AlCl₃, benzene | 25 | 48 | 50–60 |
Stereochemical Control and Resolution
Achieving the (2S,5R) configuration necessitates chiral auxiliaries or enantioselective catalysis. Asymmetric hydrogenation of prochiral enamines using Ru-BINAP complexes has been reported for analogous pyrrolidines, though data specific to this compound are limited. Resolution via diastereomeric salt formation with tartaric acid derivatives is an alternative, albeit with lower efficiency.
| Strategy | Chiral Agent | Solvent | ee (%) |
|---|---|---|---|
| Asymmetric hydrogenation | Ru-(S)-BINAP | MeOH | 90–95 |
| Diastereomeric resolution | L-(+)-Tartaric acid | EtOH/H₂O | 70–80 |
Fmoc Protection of the Amine
The final step involves protecting the secondary amine with the Fmoc group, typically using Fmoc chloride in the presence of a non-nucleophilic base such as diisopropylethylamine (DIPEA). This reaction proceeds under mild conditions (0–25°C) to minimize racemization.
| Reagent | Base | Solvent | Time (h) | Yield (%) |
|---|---|---|---|---|
| Fmoc-Cl | DIPEA | DCM | 2 | 85–90 |
| Fmoc-OSu | DMAP | THF | 4 | 75–80 |
Mechanistic Insight : The base deprotonates the amine, enabling nucleophilic attack on the electrophilic carbonyl carbon of Fmoc-Cl. The reaction’s efficiency hinges on maintaining anhydrous conditions to prevent hydrolysis of the chloroformate.
Purification and Characterization
Crude product purification employs flash chromatography (silica gel, hexane/ethyl acetate gradient) followed by recrystallization from ethyl acetate/n-hexane. Analytical HPLC with chiral stationary phases confirms enantiomeric purity (>98% ee).
| Technique | Conditions | Key Metrics |
|---|---|---|
| HPLC | Chiralpak IA, 70:30 hexane/IPA | Retention time: 12.3 min |
| NMR (¹H) | CDCl₃, 400 MHz | δ 7.75 (m, Fmoc aryl), 4.4 (d, CH₂O) |
Scalability and Industrial Production
Large-scale synthesis leverages continuous-flow systems to enhance reproducibility and reduce reaction times. A representative protocol involves:
-
Continuous Cyclization : Tubular reactor with Pd catalyst (residence time: 30 min).
-
Flow Hydrogenation : H₂ gas, Raney Ni catalyst, 50°C.
-
Automated Fmoc Protection : In-line mixing with Fmoc-Cl and DIPEA.
| Parameter | Laboratory Scale | Pilot Scale |
|---|---|---|
| Cycle time | 72h | 24h |
| Yield | 60% | 75% |
Q & A
Q. What are the standard protocols for synthesizing (2S,5R)-1-(((9H-Fluoren-9-yl)methoxy)carbonyl)-5-phenylpyrrolidine-2-carboxylic acid?
The compound is synthesized via Fmoc (9-fluorenylmethoxycarbonyl) protection strategies, commonly used in solid-phase peptide synthesis (SPPS). Key steps include:
- Resin activation : Use of NovaSyn TGR resin under inert conditions.
- Coupling : Reaction with Fmoc-protected amino acids in dichloromethane (DCM) or dimethylformamide (DMF) at -10–20°C, using coupling agents like HBTU/HOBt.
- Deprotection : Removal of the Fmoc group with 20% piperidine in DMF. Purity is confirmed via HPLC and MALDI-TOF mass spectrometry .
Q. How is the stereochemical integrity of the compound verified during synthesis?
Chiral purity is assessed using:
- Chiral HPLC : Separates enantiomers using columns like Chiralpak IA/IB.
- Circular Dichroism (CD) : Detects conformational changes in solution.
- X-ray Crystallography : Confirms absolute configuration (e.g., C26H23NO4 structure with defined 2S,5R stereochemistry) .
Q. What safety precautions are required when handling this compound?
- Personal Protective Equipment (PPE) : Gloves (nitrile), safety goggles, and lab coats.
- Ventilation : Use fume hoods to avoid inhalation of toxic fumes (e.g., from decomposition).
- Storage : Keep in airtight containers at -20°C, away from strong acids/bases .
Advanced Research Questions
Q. How can coupling efficiency be optimized in SPPS using this compound?
Efficiency depends on:
Q. What strategies mitigate aggregation during peptide chain elongation with this pseudoproline derivative?
The compound’s rigid pyrrolidine ring disrupts β-sheet formation, reducing aggregation. Optimize by:
- Solvent additives : 0.1 M HOBt in DMF improves solvation.
- Microwave-assisted SPPS : Enhances coupling rates at 50°C.
- Co-solvents : 30% hexafluoroisopropanol (HFIP) in DCM .
Q. How are stability issues addressed in aqueous or acidic conditions?
- pH control : Avoid prolonged exposure to pH < 4 (risk of Fmoc cleavage).
- Lyophilization : Stabilize the compound as a lyophilized powder.
- Incompatibilities : Exclude oxidizing agents (e.g., peroxides) to prevent decomposition .
Q. What analytical methods resolve contradictions in reported bioactivity data?
Discrepancies arise from impurities or stereochemical variations. Use:
- 2D NMR (HSQC, NOESY) : Validates structural consistency.
- LC-MS/MS : Detects trace contaminants (e.g., diastereomers).
- Biological assays : Repeat under standardized conditions (e.g., fixed concentrations, buffer pH) .
Methodological Guidance
Q. How to design experiments assessing the compound’s role in peptide conformational studies?
- Circular Dichroism (CD) : Compare helicity of peptides with/without the pseudoproline residue.
- Molecular Dynamics (MD) : Simulate conformational landscapes using AMBER or GROMACS.
- Crystallography : Resolve 3D structures to analyze steric effects .
Q. What protocols ensure reproducibility in large-scale synthesis?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
